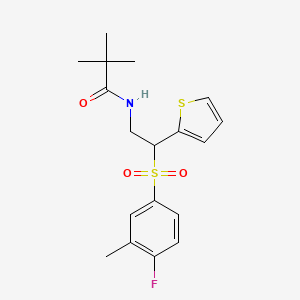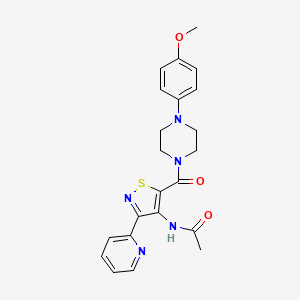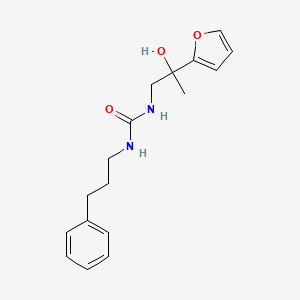
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea, also known as FHPU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FHPU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea exerts its biological activity by binding to specific enzymes and modulating their activity. The mechanism of action of this compound is based on its ability to form hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. In the case of CAIX, this compound binds to the zinc ion at the active site of the enzyme, leading to inhibition of its activity. Similarly, this compound binds to the active site of COX-2, leading to inhibition of its activity and subsequent reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various studies. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the expression of CAIX in cancer cells, which is associated with a poor prognosis. In addition, this compound has been shown to reduce inflammation in various models of inflammation, such as in vitro and in vivo models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea has several advantages and limitations for lab experiments. One of the advantages of this compound is its high specificity for the target enzymes, which allows for selective inhibition of their activity. This compound also has a low toxicity profile, which makes it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea. One area of research is to further investigate the mechanism of action of this compound and its interaction with target enzymes. This can provide insights into the design of more potent and selective inhibitors of these enzymes. Another area of research is to investigate the potential of this compound as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease. Finally, the development of novel formulations of this compound that improve its solubility and bioavailability can enhance its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its potential as an anti-cancer and anti-inflammatory agent, and its mechanism of action involves the inhibition of specific enzymes. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research on this compound can provide insights into the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea involves the reaction of 3-phenylpropylamine with furfural to obtain 2-(furan-2-yl)-2-hydroxyethylamine. This intermediate is then reacted with isocyanate to form this compound. The overall synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea has been studied for its potential as a therapeutic agent in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. This compound has also been investigated for its potential as an anti-inflammatory agent, as it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(21,15-10-6-12-22-15)13-19-16(20)18-11-5-9-14-7-3-2-4-8-14/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVLSLFDRAUWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)
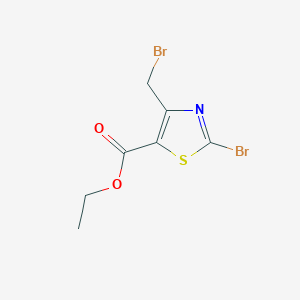
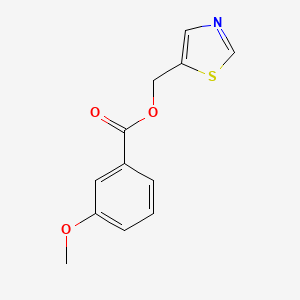
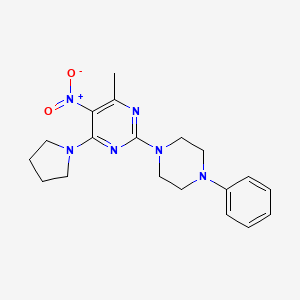

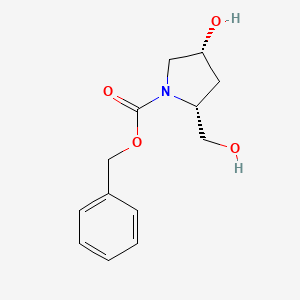
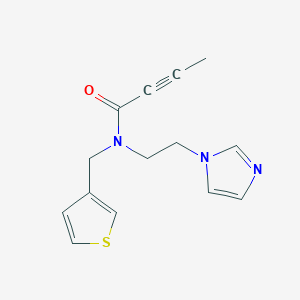
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

